Benzo[c][1,2,5]thiadiazole-4-carboxamide
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Overview
Description
Benzo[c][1,2,5]thiadiazole-4-carboxamide is a heterocyclic compound that has garnered significant attention in various scientific fields due to its unique structural and electronic properties. This compound is part of the benzo[c][1,2,5]thiadiazole family, which is known for its strong electron-accepting capabilities. These properties make it a valuable component in applications such as organic photovoltaics, fluorescent sensors, and bioimaging probes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]thiadiazole-4-carboxamide typically involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with suitable amine sources. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions with reagents such as zinc cyanide in N-methyl-2-pyrrolidone (NMP) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carboxamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Benzo[c][1,2,5]thiadiazole-4-carboxamide exerts its effects is primarily through its electron-accepting capabilities. This property allows it to participate in electron transfer processes, making it effective in applications such as organic photovoltaics and fluorescent sensors. The molecular targets and pathways involved often include interactions with electron-rich species, facilitating various photophysical and photochemical processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: The parent compound, known for its electron-accepting properties.
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: A derivative used in similar applications but with different photophysical properties.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another related compound with unique electronic properties.
Uniqueness
Benzo[c][1,2,5]thiadiazole-4-carboxamide stands out due to its specific functionalization with the carboxamide group, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This functionalization allows for more versatile applications in various scientific fields .
Biological Activity
Benzo[c][1,2,5]thiadiazole-4-carboxamide (BTCA) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BTCA, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
BTCA features a unique thiadiazole ring structure that contributes to its biological properties. The synthesis typically involves the cyclization of benzo[c][1,2,5]thiadiazole derivatives with carboxylic acids under specific conditions. Common methods include using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carboxamide group.
The biological activity of BTCA is largely attributed to its interaction with various molecular targets. Research indicates that BTCA may inhibit key enzymes and receptors involved in disease processes. For instance, it has been shown to interact with hypoxia-inducible factors (HIFs), which are crucial for cancer cell survival in low oxygen environments. Additionally, BTCA exhibits potential as an antimicrobial agent, anticancer compound, and anti-inflammatory agent.
Anticancer Activity
BTCA has demonstrated promising anticancer properties in various studies:
- In vitro Studies : Research has shown that BTCA can decrease the viability of cancer cell lines such as human leukemia HL-60 and melanoma SK-MEL-1 cells. It induces apoptosis in these cells, suggesting its potential as a therapeutic agent against cancer .
- Mechanistic Insights : The compound's ability to inhibit IKKβ has been linked to reduced proliferation in several cancer types, including breast and ovarian cancers .
Antimicrobial Activity
BTCA exhibits significant antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Studies have reported that BTCA can effectively inhibit bacterial growth, making it a candidate for developing new antibiotics .
- Antifungal Properties : The compound also shows efficacy against fungal infections, highlighting its broad-spectrum antimicrobial potential .
Table 1: Summary of Biological Activities of this compound
Case Study: Anticancer Efficacy
In a study focusing on the anticancer effects of BTCA derivatives, researchers found that specific modifications to the thiadiazole ring enhanced its potency against various cancer cell lines. The derivatives exhibited lower IC50 values compared to standard chemotherapeutics, indicating a higher efficacy in inhibiting cancer cell growth .
Properties
Molecular Formula |
C7H5N3OS |
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Molecular Weight |
179.20 g/mol |
IUPAC Name |
2,1,3-benzothiadiazole-4-carboxamide |
InChI |
InChI=1S/C7H5N3OS/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H,(H2,8,11) |
InChI Key |
KNZGONJDSPGWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)C(=O)N |
Origin of Product |
United States |
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